molecular formula C15H14F3N3 B5768023 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine

4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B5768023
M. Wt: 293.29 g/mol
InChI Key: ZCQQSSGGBYCSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. PPTP is a pyrimidine-based compound that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. This compound has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective tool compound. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research involving 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound and its interactions with various biological targets. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for cancer and other diseases.

Synthesis Methods

The synthesis of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl) pyrimidine with pyrrolidine in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been used extensively in scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been used as a tool compound in the development of new drugs and as a probe to study the function of various biological targets.

properties

IUPAC Name

4-phenyl-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3/c16-15(17,18)13-10-12(11-6-2-1-3-7-11)19-14(20-13)21-8-4-5-9-21/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQQSSGGBYCSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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